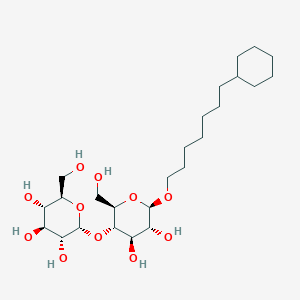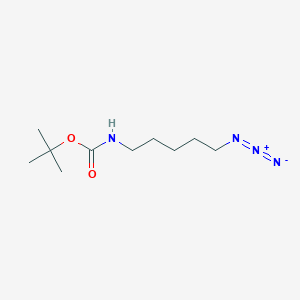
Tert-butyl N-(5-azidopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-azidopentyl)carbamate, also known as Boc-NH-Azide, is an organic compound used in scientific research. It is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The synthesis of tert-butyl N-(5-azidopentyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the final product .Molecular Structure Analysis
The molecular formula of Tert-butyl N-(5-azidopentyl)carbamate is C10H20N4O2. Its molecular weight is 228.29 g/mol.Chemical Reactions Analysis
Tert-butyl N-(5-azidopentyl)carbamate can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique
Crystal Structures and Hydrogen Bonding
Tert-butyl N-(5-azidopentyl)carbamate and its derivatives play a significant role in the study of crystal structures and hydrogen bonding. In a study by Baillargeon et al. (2017), tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were identified as new members of an isostructural family of compounds. These compounds exhibit bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, essential for understanding molecular interactions in crystals (Baillargeon et al., 2017).
Synthesis and Protective Group Chemistry
In the synthesis of complex molecules, tert-butyl N-(5-azidopentyl)carbamate derivatives are crucial. For example, Pak and Hesse (1998) described the synthesis of a derivative of thermopentamine, which is a penta-N-protected polyamide containing five independently removable amino-protecting groups. This study highlights the compound's role in selective deprotection and acylation, crucial for synthetic chemistry (Pak & Hesse, 1998).
Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl N-(5-azidopentyl)carbamate is used as an intermediate in the synthesis of biologically active compounds. Zhao et al. (2017) reported its use in the synthesis of an important intermediate for omisertinib (AZD9291), a drug used in cancer treatment. Their study involved a rapid synthetic method, highlighting the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).
Mild and Efficient Synthesis Methods
Lebel and Leogane (2005) developed a reaction that involves the formation of an acyl azide intermediate, leading to tert-butyl carbamate via a Curtius rearrangement. This process is significant for generating protected amines and demonstrates the versatility of tert-butyl N-(5-azidopentyl)carbamate in organic synthesis (Lebel & Leogane, 2005).
Safety And Hazards
The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(5-azidopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCACHANHJEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471754 |
Source


|
| Record name | tert-Butyl (5-azidopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-azidopentyl)carbamate | |
CAS RN |
129392-86-5 |
Source


|
| Record name | tert-Butyl (5-azidopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
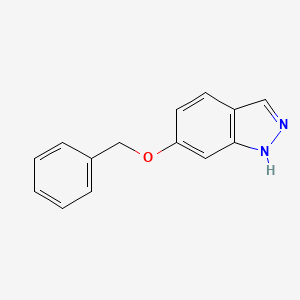
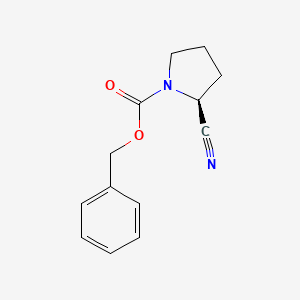
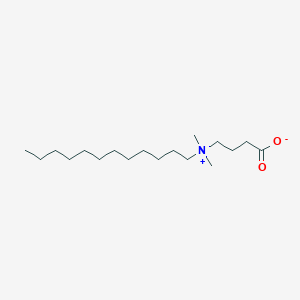
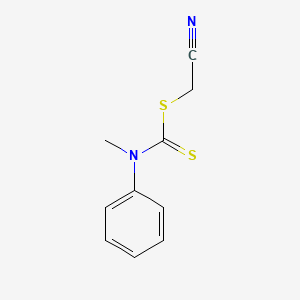
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
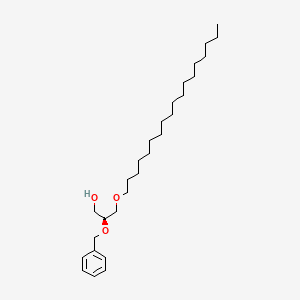
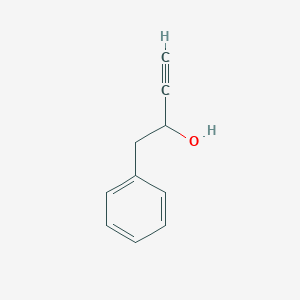
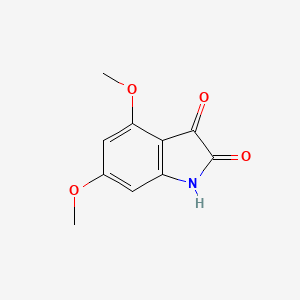
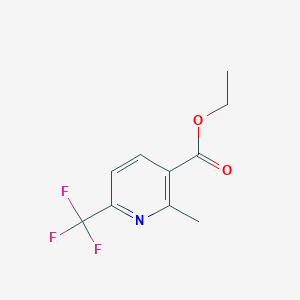
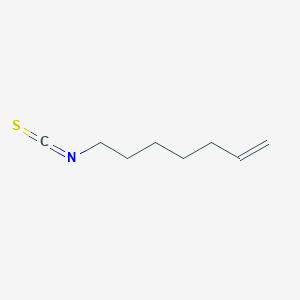
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
